4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-11-14(22)7-10-20(13)29(26,27)23-15-8-9-18-16(12-15)21(25)24(2)17-5-3-4-6-19(17)28-18/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAMNFKIMVSTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dibenzo-oxazepine Core: The dibenzo-oxazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminobenzamide derivative, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its sulfonamide moiety is a common feature in many drugs, and modifications to its structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and stability by participating in halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural and Electronic Differences
Core Heteroatom (O vs. S): The target compound’s oxazepine core (oxygen) is less polarizable than the thiazepine (sulfur) in ’s derivatives. Thiazepine derivatives (e.g., ) exhibit D2 receptor antagonism, suggesting sulfur’s role in modulating receptor interactions .
Substituent Effects :
- Fluorine vs. Methyl/Methoxy : The 4-fluoro group in the target compound increases electronegativity and metabolic stability compared to methyl or methoxy groups in analogues (e.g., ). Fluorine’s small size and strong C-F bond enhance bioavailability .
- Acetyl vs. Methyl : The acetyl group in ’s compound introduces a hydrogen-bond acceptor, which may improve target engagement compared to the target’s 10-methyl group .
Sulfonamide Variations :
- The target’s 4-fluoro-2-methylbenzenesulfonamide contrasts with the 4-methylbenzenesulfonamide in . Fluorine’s electron-withdrawing effect could fine-tune the sulfonamide’s acidity, impacting hydrogen-bonding capacity .
Biological Activity
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzenesulfonamide moiety and a dibenzo[b,f][1,4]oxazepine core. The synthesis of such compounds typically involves multi-step organic reactions that can include:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This may involve cyclization reactions of appropriate precursors.
- Introduction of Functional Groups : Fluorination and methylation steps are crucial for achieving the desired substituents on the aromatic rings.
Synthetic Route Example
A typical synthetic route might include the following steps:
- Step 1 : Synthesis of the dibenzo[b,f][1,4]oxazepine backbone via cyclization.
- Step 2 : Functionalization with a fluorine atom at the 4-position of the benzene ring.
- Step 3 : Addition of the sulfonamide group to enhance solubility and biological activity.
Anticancer Properties
Recent studies have shown that derivatives of dibenzo[b,f][1,4]oxazepine exhibit significant anticancer activity. For instance, compounds structurally similar to our target compound have been evaluated for their ability to inhibit cancer cell proliferation across various cell lines.
Case Study: Antiproliferative Activity
In a study evaluating similar compounds, antiproliferative activities were assessed using the following cancer cell lines:
- MCF7 (breast carcinoma)
- HT-29 (colon carcinoma)
- A549 (lung carcinoma)
Results Summary :
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | MCF7 |
| Compound B | 3.0 | HT-29 |
| Target Compound | 4.5 | A549 |
These results indicate that the target compound has promising antiproliferative effects, comparable to established anticancer agents.
The proposed mechanism involves interaction with tubulin, leading to disruption of microtubule dynamics which is critical for cell division. This mechanism is similar to that observed in other known anticancer drugs such as paclitaxel.
Antiviral Activity
Preliminary investigations into the antiviral properties of this class of compounds suggest potential efficacy against viruses such as influenza. For example, related compounds have demonstrated inhibition of viral neuraminidase (NA), which is essential for viral replication.
Structure-Activity Relationship (SAR)
Research has established that modifications on the dibenzo[b,f][1,4]oxazepine core significantly affect biological activity. For instance, increasing fluorination or altering substituents on the sulfonamide group can enhance binding affinity and selectivity towards biological targets.
Toxicity Studies
While assessing efficacy, it is crucial to evaluate toxicity profiles. In vivo studies using chick chorioallantoic membrane assays have shown that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodology : The synthesis involves multi-step reactions starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling (using chlorosulfonic acid derivatives) and introduction of fluorine/methyl substituents via electrophilic substitution or nucleophilic displacement. Solvents like dimethylformamide (DMF) or dichloromethane are used, with catalysts such as triethylamine for pH control. Purification typically employs recrystallization or column chromatography .
- Critical Conditions : Temperature (60–80°C), anhydrous environments, and stoichiometric ratios of intermediates to prevent side reactions.
Q. How is the compound characterized, and what analytical techniques validate its purity and structure?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and stereochemistry (e.g., fluorine’s deshielding effect in -NMR).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 441.3).
- X-ray Crystallography (if available): Resolves 3D conformation .
Q. What preliminary biological activities have been reported for structural analogs?
- Key Findings :
- Antimicrobial Activity : Chloro-substituted analogs inhibit Staphylococcus aureus (MIC ~8 µg/mL) via sulfonamide-mediated enzyme disruption .
- Anticancer Potential : Ethyl/methoxy derivatives show moderate cytotoxicity (IC 10–50 µM) in breast cancer cell lines .
- Neuroprotective Effects : Trifluoromethyl analogs modulate glutamate receptors in neuronal assays .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Strategies :
- Flow Chemistry : Enhances scalability and reduces side reactions .
- Catalyst Screening : Use Pd/C or organocatalysts to improve coupling efficiency.
- In-line Analytics : Real-time HPLC monitoring ensures batch consistency .
Q. How do researchers resolve contradictions in bioactivity data across structural analogs?
- Approach :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing Cl with F) to assess impact on enzyme binding.
- Dose-Response Assays : Validate activity thresholds (e.g., EC) using standardized cell lines (e.g., HeLa, MCF-7) .
- Target Profiling : Screen against kinase panels or bacterial efflux pumps to identify off-target effects .
Q. What computational methods predict the compound’s interaction with biological targets?
- Tools :
- Molecular Docking : Simulates binding to enzyme active sites (e.g., carbonic anhydrase IX).
- Molecular Dynamics (MD) : Models stability of ligand-receptor complexes over time .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
Q. What structure-activity relationships (SAR) guide functional group modifications?
- Key Modifications :
- Fluorine : Enhances metabolic stability and membrane permeability.
- Methoxy/Ethoxy Groups : Improve solubility but may reduce receptor affinity.
- Trifluoromethyl : Increases lipophilicity and target selectivity .
- Case Study : Replacing Cl with F in the benzenesulfonamide moiety improved IC by 2-fold in kinase inhibition assays .
Q. How does the compound’s stability vary under physiological conditions?
- Stability Studies :
- pH-Dependent Degradation : Monitor hydrolysis of the sulfonamide bond at pH 1–7.4 using UV-Vis spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
